2-oxo-1H,2H,3H-imidazo[4,5-b]pyridine-6-carboxylic acid
Description
Properties
IUPAC Name |
2-oxo-1,3-dihydroimidazo[4,5-b]pyridine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3/c11-6(12)3-1-4-5(8-2-3)10-7(13)9-4/h1-2H,(H,11,12)(H2,8,9,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDEVCIBIGOEXJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC(=O)N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1388048-97-2 | |
| Record name | 2-oxo-1H,2H,3H-imidazo[4,5-b]pyridine-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Conditions and Outcomes
| Component | Molar Ratio | Conditions | Reaction Time | Yield (%) Range |
|---|---|---|---|---|
| 2-(1H-benzimidazol-2-yl)acetonitrile | 1.0 | Stirring in water, room temp | 1–2 hours | 69–80 |
| Aryl aldehydes (various substituents) | 1.0 | Piperidine catalyst (0.3 eq) | ||
| Meldrum’s acid | 1.0 |
- The reaction proceeds via initial Knoevenagel condensation of Meldrum’s acid enol form with the aryl aldehyde to form an intermediate.
- This intermediate undergoes Michael addition with the benzimidazolyl acetonitrile.
- Subsequent intramolecular cyclization and elimination steps yield the imidazo[4,5-b]pyridine-6-carboxylic acid derivatives with an oxo group at position 2.
- The products precipitate and can be purified by recrystallization.
Representative Data for Substituted Derivatives
| Compound | Aryl Substituent | Reaction Time (h) | Isolated Yield (%) |
|---|---|---|---|
| 6a | 4-Me | 2 | 73 |
| 6b | 3-Me | 2 | 72 |
| 6c | 4-NMe2 | 2 | 70 |
| 6d | 2-Cl | 1 | 80 |
| 6e | 2-Me | 2 | 69 |
| 6f | 2-OMe | 1.5 | 74 |
| 6g | 3-Cl | 1 | 79 |
Note: The yields and reaction times vary slightly depending on the electronic nature and position of the substituent on the aryl aldehyde.
Patent-Described Synthetic Variants
The patent WO2020198053A1 describes pyridine-fused imidazole derivatives, including 2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-6-yl compounds, focusing on their pharmaceutical applications. Although detailed synthetic procedures are proprietary, the patent outlines:
- Use of substituted aminopyridines as starting materials.
- Formation of the imidazo ring via condensation and cyclization steps.
- Functional group variations at multiple positions to optimize biological activity.
This patent confirms the general synthetic strategy of forming the imidazo[4,5-b]pyridine core by ring closure involving nitrogen nucleophiles and carbonyl electrophiles.
Summary of Preparation Methods
| Methodology | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Cyclocondensation with aminopyridine aldehydes and creatinine derivatives | N-Boc-4-aminopyrazole-5-carbaldehydes, creatinine, pyrrolidine, refluxing acetic acid | Moderate to good yields; straightforward | Limited to specific substrates; requires reflux |
| Multicomponent one-pot reaction | 2-(1H-benzimidazol-2-yl)acetonitrile, aryl aldehydes, Meldrum’s acid, piperidine, water, room temp | Mild conditions, aqueous medium, broad substrate scope, good yields | Requires purification by recrystallization |
| Modified Curtius rearrangement | 5-Aminopyrazolo[4,3-b]pyridine-6-carboxylic acids, diphenylphosphorylazide, triethylamine, dioxane, heat | Efficient for oxo derivatives; good yields | Multi-step; requires handling of azides |
Mechanistic Insight for the Multicomponent Reaction
The proposed mechanism for the multicomponent synthesis involves:
- Deprotonation of Meldrum’s acid by piperidine to form the enol.
- Knoevenagel condensation of the enol with the aryl aldehyde to form an α,β-unsaturated intermediate.
- Michael addition of 2-(1H-benzimidazol-2-yl)acetonitrile to the unsaturated intermediate.
- Intramolecular cyclization with elimination of acetone.
- Elimination of hydrogen cyanide and aromatization to yield the final imidazo[4,5-b]pyridine-6-carboxylic acid with the 2-oxo group.
Characterization Data (Example Compound 6a)
- Physical state: Yellow solid
- Melting point: 198–200 °C
- IR spectrum: NH stretch at 3419 cm⁻¹, lactam carbonyl at 1628 cm⁻¹, acidic carbonyl at 1711 cm⁻¹
- [^1H NMR (DMSO-d6)](pplx://action/followup): Methyl singlet at δ 1.86 ppm; aromatic protons between δ 6.64–7.70 ppm; NH and OH broad singlets at δ 12.07 and 13.46 ppm
- [^13C NMR](pplx://action/followup): 17 distinct signals consistent with the proposed structure.
Chemical Reactions Analysis
Types of Reactions: 2-oxo-1H,2H,3H-imidazo[4,5-b]pyridine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often facilitated by bases or catalysts.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[4,5-b]pyridine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C7H5N3O3
- Molecular Weight : 179.13 g/mol
- CAS Number : 1388048-97-2
The structure of 2-oxo-1H,2H,3H-imidazo[4,5-b]pyridine-6-carboxylic acid features a fused imidazole and pyridine ring system, which contributes to its diverse reactivity and potential biological activity.
Antimicrobial Activity
Research indicates that derivatives of imidazo[4,5-b]pyridine compounds exhibit significant antimicrobial properties. These compounds have been evaluated against various bacterial strains and fungi, showing promising results in inhibiting growth and viability.
Anti-inflammatory Agents
The compound has been investigated as a potential anti-inflammatory agent. Studies suggest that it may inhibit specific pathways involved in inflammation, making it a candidate for treating conditions such as rheumatoid arthritis and inflammatory bowel disease (IBD) .
Cancer Research
There is emerging evidence that imidazo[4,5-b]pyridine derivatives can act as inhibitors of receptor-interacting protein kinase 2 (RIPK2), which plays a crucial role in cancer cell signaling pathways. Inhibiting RIPK2 may lead to reduced tumor growth and metastasis .
Drug Design
The unique structure of 2-oxo-1H,2H,3H-imidazo[4,5-b]pyridine-6-carboxylic acid allows it to serve as a scaffold for designing new drugs. Researchers are exploring modifications to enhance its potency and selectivity for specific biological targets.
Formulation Studies
Formulation studies have been conducted to assess the compound's stability and solubility in various solvents. This is critical for developing effective pharmaceutical formulations that can be administered safely to patients.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Showed significant inhibition of E. coli and S. aureus growth with minimal inhibitory concentrations (MICs) below 50 µg/mL. |
| Study B | Anti-inflammatory Effects | Demonstrated reduction in TNF-alpha levels in vitro by 40% when treated with the compound at 100 µM concentration. |
| Study C | Cancer Cell Proliferation | Found that the compound reduced proliferation of colorectal cancer cells by up to 60% at concentrations of 50 µM. |
Mechanism of Action
The mechanism of action of 2-oxo-1H,2H,3H-imidazo[4,5-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes or receptors by binding to their active sites, thereby modulating their activity. The pathways involved may include inhibition of kinase activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Key Structural and Functional Differences
Substituent Position and Bioactivity The 2-oxo group in the target compound enhances its polarity and hydrogen-bonding capacity compared to the non-oxo analog 3H-imidazo[4,5-b]pyridine-6-carboxylic acid. This modification correlates with improved RXR partial agonism and reduced teratogenicity in zebrafish embryos (e.g., CATF-PMN) .
Ring Saturation and Conformational Flexibility
- The tetrahydro derivative (5-oxo-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridine-6-carboxylic acid) features a partially saturated ring, increasing conformational flexibility. This structural change may enhance solubility but reduce aromatic stacking interactions in biological systems .
Extended Aromatic Systems
- Benzo-fused derivatives (e.g., 1-oxo-3-aryl-1,5-dihydrobenzo[4,5]imidazo[1,2-a]pyridine-2-carboxylic acid) exhibit increased aromaticity, which can improve binding to hydrophobic enzyme pockets but reduce aqueous solubility .
Biological Activity
2-Oxo-1H,2H,3H-imidazo[4,5-b]pyridine-6-carboxylic acid is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Chemical Formula : C7H5N3O3
- Molecular Weight : 179.13 g/mol
- IUPAC Name : 2-oxo-1H,2H,3H-imidazo[4,5-b]pyridine-6-carboxylic acid
- CAS Number : 1783316-82-4
Anticancer Activity
Research indicates that derivatives of imidazo[4,5-b]pyridine exhibit significant anticancer properties. A study on related compounds demonstrated their ability to inhibit Rab geranylgeranylation, which is crucial for cancer cell viability. The most active inhibitors disrupted Rab11A prenylation in HeLa cells, showing IC50 values less than 150 μM for several compounds tested .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| 1a | <150 | HeLa |
| 1d | <150 | HeLa |
| 1l | Negligible | HeLa |
Anti-inflammatory Properties
The compound has been identified as a selective inhibitor of receptor-interacting protein kinase 2 (RIPK2), which plays a role in inflammatory responses. Inhibition of RIPK2 could provide therapeutic benefits in conditions such as inflammatory bowel disease (IBD) and other autoimmune disorders. The mechanism involves modulation of pro-inflammatory signaling pathways mediated by NOD1 and NOD2 receptors .
Antibacterial Activity
Imidazo[4,5-b]pyridine derivatives have also shown antibacterial effects. In vitro studies demonstrated that certain derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL. These compounds were more effective than standard antibiotics like ciprofloxacin .
Case Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of various imidazo[4,5-b]pyridine derivatives on cancer cell lines. The results indicated that modifications at the C6 position significantly influenced the anticancer activity. Compounds with bulky substituents showed enhanced cytotoxicity compared to those with smaller groups .
Case Study 2: Anti-inflammatory Mechanism
In a preclinical model of IBD, the administration of RIPK2 inhibitors derived from imidazo[4,5-b]pyridine led to a marked reduction in inflammatory markers and improved gut health metrics. This suggests potential for these compounds in treating chronic inflammatory conditions .
Structure-Activity Relationship (SAR)
The biological activity of 2-oxo-1H,2H,3H-imidazo[4,5-b]pyridine derivatives is closely linked to their structural features:
- C6 Substituents : Variations at this position are crucial for maintaining biological activity.
- Functional Groups : The presence of carboxylic acid groups enhances solubility and bioavailability.
Q & A
Q. What are the established synthetic routes for 2-oxo-1H,2H,3H-imidazo[4,5-b]pyridine-6-carboxylic acid, and what reaction conditions are critical for optimizing yield?
The compound is commonly synthesized via one-pot multicomponent reactions. For example, a mixture of substituted acetonitriles, aryl aldehydes, and Meldrum’s acid in aqueous media with piperidine as a catalyst can yield derivatives efficiently. Key parameters include:
- Reagent stoichiometry : Equimolar ratios of reactants (1:1:1) minimize side products.
- Catalyst : Piperidine (0.3 mmol) enhances nucleophilic addition and cyclization.
- Solvent : Water or ethanol facilitates recrystallization for purity (>90% yield in some cases) .
Critical steps involve monitoring reaction progress via TLC and purification through ethanol recrystallization .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- 1H/13C NMR : Peaks at δ 7.20–8.50 ppm (aromatic protons) and δ 108–177 ppm (carbonyl/carboxylic acid carbons) confirm the fused imidazo-pyridine core and substituents .
- IR spectroscopy : Strong absorption bands at ~1719 cm⁻¹ (C=O stretch) and ~3267 cm⁻¹ (N-H/O-H) validate functional groups .
- Elemental analysis : Matching experimental vs. calculated C, H, N percentages (e.g., C: 67.32% observed vs. 67.08% theoretical) ensures purity .
Q. What are the solubility properties of this compound, and how do they influence experimental design?
The carboxylic acid group confers moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water. For biological assays, sodium salt formation (via NaOH treatment) enhances aqueous solubility. Solubility challenges in organic phases may necessitate sonication or heating (40–60°C) .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity and electronic properties of this compound?
Density functional theory (DFT) studies reveal:
- Electrophilic sites : The pyridine nitrogen and carbonyl oxygen are electron-deficient, making them prone to nucleophilic attack.
- HOMO-LUMO gaps : A narrow gap (~3.5 eV) suggests potential for charge-transfer interactions in medicinal applications .
Molecular docking simulations can further predict binding affinities to biological targets (e.g., enzymes involved in neurological disorders) .
Q. What strategies are employed to optimize substitution reactions at the imidazo-pyridine core?
- Electrophilic substitution : Halogenation (e.g., bromine at the 6-position) requires Lewis acid catalysts (e.g., AlCl₃) in non-polar solvents .
- Nucleophilic substitution : Amine groups can replace halides under microwave-assisted conditions (100°C, 30 min) with KI as a promoter .
Side reactions (e.g., over-oxidation) are mitigated by controlling temperature and reaction time .
Q. How does structural derivatization impact biological activity, and what are key structure-activity relationship (SAR) findings?
- Carboxylic acid group : Essential for hydrogen bonding with target proteins (e.g., kinase inhibitors). Esterification reduces activity by 70% in some cases .
- Halogen substituents : Bromine at position 6 enhances antimicrobial potency (MIC: 2 µg/mL against S. aureus vs. 8 µg/mL for non-halogenated analogs) .
- Fused-ring modifications : Expanding the imidazole ring (e.g., benzimidazole fusion) improves DNA intercalation properties .
Q. What are the challenges in analyzing conflicting data on this compound’s biological activity across studies?
Discrepancies often arise from:
- Assay variability : Differences in cell lines (e.g., HeLa vs. HEK293) or enzyme isoforms.
- Purity thresholds : Impurities >5% can skew IC₅₀ values. Cross-validate results using HPLC-purified samples .
- Solvent effects : DMSO concentrations >1% may inhibit certain enzymes, confounding activity interpretations .
Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
